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4-Ethylphenyl 3,4,5-trimethoxybenzoate Documentation Hub

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  • Product: 4-Ethylphenyl 3,4,5-trimethoxybenzoate

Core Science & Biosynthesis

Foundational

The Hydrolytic "Trojan Horse": A Toxicological Guide to Substituted Phenyl Benzoates

Topic: Safety Data and Toxicology of Substituted Phenyl Benzoates Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive Technical Synthesis Substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data and Toxicology of Substituted Phenyl Benzoates Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Technical Synthesis

Substituted phenyl benzoates represent a paradox in chemical safety. Structurally, they appear stable and lipophilic, making them ideal for applications ranging from liquid crystal displays to prodrug design. However, their toxicological profile is not defined by the intact molecule, but by its metabolic fate.

These compounds act as "Trojan Horses." They are designed to cross biological membranes (skin, gut, blood-brain barrier) intact, driven by high logP values. Once intracellular, they encounter ubiquitous carboxylesterases (CES), which cleave the ester linkage. This hydrolysis releases two distinct distinct moieties: a benzoic acid derivative (generally low toxicity) and a substituted phenol (often high toxicity).

The Core Safety Directive: The toxicity of any phenyl benzoate is directly proportional to the rate of its hydrolysis and the intrinsic toxicity of the released phenolic metabolite.

Metabolic Mechanism: The Carboxylesterase Pathway

The primary biotransformation route for phenyl benzoates is hydrolysis catalyzed by Carboxylesterase-1 (hCES1) in the liver and esterases in the skin. Understanding this mechanism is crucial for predicting toxicity.

The Catalytic Mechanism

The enzyme utilizes a Serine-Histidine-Glutamic Acid catalytic triad.

  • Nucleophilic Attack: The serine hydroxyl attacks the ester carbonyl.[1]

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the oxyanion hole.

  • Collapse & Release: The intermediate collapses, releasing the substituted phenol (the leaving group) and acylating the enzyme.

  • Deacylation: Water hydrolyzes the acyl-enzyme, releasing the benzoic acid derivative.

Visualization: The Hydrolytic Cascade

The following diagram illustrates the metabolic pathway and the divergence of toxicological outcomes.

MetabolicPathway Ester Substituted Phenyl Benzoate (Lipophilic Entry) Intermediate Acyl-Enzyme Intermediate Ester->Intermediate Nucleophilic Attack CES hCES1 / Skin Esterases (Catalytic Triad) CES->Intermediate Phenol Substituted Phenol (TOXIC PHARMACOPHORE) Intermediate->Phenol Leaving Group Release Acid Benzoic Acid Derivative (Conjugation/Excretion) Intermediate->Acid Hydrolysis Tox1 Protein Denaturation CNS Effects Sensitization Phenol->Tox1 Tox2 Glycine Conjugation (Hippuric Acid) Acid->Tox2

Figure 1: The metabolic hydrolysis pathway of phenyl benzoates. The release of the phenolic moiety represents the critical toxicological event.

Structure-Activity Relationships (SAR) & Toxicity Prediction

Researchers must analyze the substituents on both the phenyl and benzoyl rings to predict safety profiles. The rate of hydrolysis—and thus the onset of toxicity—follows Hammett electronic principles.

A. Electronic Effects (Hammett Values)

The lability of the ester bond is dictated by the electron density at the carbonyl carbon and the stability of the leaving group (phenoxide).

  • Electron-Withdrawing Groups (EWGs) on Phenol Ring (e.g., -NO₂, -Cl, -CF₃):

    • Effect: Stabilize the leaving phenoxide ion.

    • Outcome:Rapid Hydrolysis.

    • Toxicological Implication:[2][3] Acute spike in free phenol concentration. High risk of immediate irritation or systemic toxicity.

  • Electron-Donating Groups (EDGs) on Phenol Ring (e.g., -OCH₃, -Alkyl):

    • Effect: Destabilize the leaving group.

    • Outcome:Slow Hydrolysis.

    • Toxicological Implication:[2][3] Delayed toxicity; potential for the intact ester to act as a sensitizer before breakdown.

B. Steric Hindrance (Ortho-Substitution)
  • Ortho-substitution (e.g., 2,6-dichlorophenyl benzoate):

    • Effect: Blocks the approach of the esterase active site (Serine).

    • Outcome:Metabolic Stability. [4]

    • Toxicological Implication:[2][3] Lower acute toxicity, but higher potential for bioaccumulation or direct interaction with receptors (e.g., endocrine disruption) by the intact molecule.

C. Quantitative Safety Data Summary

The following table synthesizes safety data for the parent compound and its primary metabolites, illustrating the "sum of parts" toxicity model.

CompoundRoleLD50 (Oral, Rat/Mouse)Skin Sensitization (LLNA)Primary Hazard
Phenyl Benzoate Parent~1,225 mg/kg [1]Positive (EC3: 1.2 - 13.6%) [1]Skin Sensitizer, Irritant
Phenol Metabolite 1317 mg/kgNegativeHigh Toxicity (CNS, Corrosive)
Benzoic Acid Metabolite 2>2,000 mg/kgNegativeLow Toxicity (Irritant)
4-Nitrophenol Metabolite (Substituted)~220 mg/kgPositiveMethemoglobinemia, High Acute Tox

Experimental Protocols for Safety Assessment

For drug development or industrial application, relying on literature values is insufficient due to the variance in substituted derivatives. The following protocols are self-validating systems for assessing risk.

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Purpose: Determine the half-life (


) of the ester to predict the rate of toxic phenol release.
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate HLM solution at 37°C for 5 minutes.

  • Initiation: Add the test compound (Substituted Phenyl Benzoate) from a DMSO stock (Final conc: 1 µM, DMSO <0.1%). Note: NADPH is not required for esterase activity, but is needed if oxidative metabolism (CYP450) is also being studied.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop hydrolysis.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor both the disappearance of the parent ester and the appearance of the phenol.

Self-Validation Step: Include a positive control (e.g., Dichlorvos or a known labile ester) and a negative control (buffer without microsomes) to rule out chemical instability.

Protocol B: OECD 429 - Local Lymph Node Assay (LLNA)

Purpose:[5][6] Phenyl benzoates are known sensitizers. This assay quantifies the sensitization potential (EC3 value).[6]

  • Vehicle Selection: Dissolve test substance in Acetone/Olive Oil (4:1). This vehicle is critical for solubilizing lipophilic benzoates.

  • Application: Apply 25 µL of test solution to the dorsum of both ears of CBA/J mice for 3 consecutive days.

  • Rest: Leave undisturbed for 2 days (Days 4-5).

  • Proliferation Measurement: On Day 6, inject

    
    H-methyl thymidine (IV). Five hours later, sacrifice mice and excise draining auricular lymph nodes.
    
  • Quantification: Measure isotope incorporation (DPM). Calculate the Stimulation Index (SI).

    • 
       indicates a sensitizer.
      
Workflow Visualization

The following diagram outlines the decision tree for evaluating a new substituted phenyl benzoate.

SafetyWorkflow Start New Phenyl Benzoate Candidate Step1 In Silico Screen (Hammett/LogP) Start->Step1 Step2 In Vitro Hydrolysis (Microsomes) Step1->Step2 Decision1 Rapid Hydrolysis? Step2->Decision1 PathA Assess Phenol Toxicity (Acute Tox Focus) Decision1->PathA Yes (t1/2 < 10 min) PathB Assess Intact Ester (Sensitization Focus) Decision1->PathB No (Stable) Step3 OECD 429 (LLNA) PathA->Step3 PathB->Step3 Step4 OECD 471 (Ames) Step3->Step4 Final Safety Dossier Step4->Final

Figure 2: Integrated safety assessment workflow. Rapid hydrolysis shifts the focus to the toxicity of the metabolite, while stability shifts focus to the sensitization potential of the intact molecule.

Regulatory & Handling Guidelines

  • REACH (EU): Phenyl benzoate is registered. It is classified as a Skin Sensitizer (Category 1).

  • Cosmetics (IFRA): Phenyl benzoate is restricted/prohibited in fragrance applications due to sensitization risks [1].

  • Handling:

    • PPE: Nitrile gloves are mandatory. Latex is permeable to many benzoate esters.

    • Inhalation: Use local exhaust ventilation.[3] The crystalline powder can be irritating to the respiratory tract.

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Benzoic acid, phenyl ester: Human health tier II assessment.[7] Australian Government Department of Health. Link

  • OECD. (2010).[8] Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes. Drug Metabolism and Pharmacokinetics, 23(4), 261-268. (Contextual grounding for CES mechanism).
  • Barratt, M. D., et al. (1994).[9] Skin sensitization structure-activity relationships for phenyl benzoates.[9] Toxicology in Vitro, 8(4), 823-826.[9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 4-Ethylphenyl 3,4,5-Trimethoxybenzoate

Executive Summary & Strategic Context This guide details the synthesis of 4-ethylphenyl 3,4,5-trimethoxybenzoate , a structural motif relevant to liquid crystal mesogens and prodrug design for antioxidant delivery. The c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the synthesis of 4-ethylphenyl 3,4,5-trimethoxybenzoate , a structural motif relevant to liquid crystal mesogens and prodrug design for antioxidant delivery.

The coupling of electron-rich benzoic acids with phenols presents a specific kinetic challenge:

  • Nucleophilicity: 4-Ethylphenol (

    
    ) is a significantly weaker nucleophile than primary aliphatic alcohols, rendering standard Fischer esterification ineffective.
    
  • Sterics & Electronics: The 3,4,5-trimethoxy motif is electron-donating, reducing the electrophilicity of the carbonyl carbon.

To overcome these barriers, this protocol details two distinct, high-fidelity pathways:

  • Method A (Steglich Esterification): The "Gold Standard" for bench-scale synthesis, utilizing carbodiimide activation with nucleophilic catalysis.

  • Method B (Acyl Chloride Route): A robust, scalable method avoiding urea byproducts, suitable for multi-gram synthesis.

Retrosynthetic Analysis & Pathway Selection

The target molecule is disconnected at the ester linkage. The choice of forward synthesis depends heavily on scale and substrate sensitivity.

Synthesis_Decision cluster_mech Mechanistic Constraint Target Target: 4-Ethylphenyl 3,4,5-trimethoxybenzoate Scale Decision Factor: Scale & Sensitivity Target->Scale Steglich Method A: Steglich (DCC/DMAP) Scale->Steglich < 5g / Lab Scale Avoids acidic gas AcidCl Method B: Acid Chloride (SOCl2 / Pyridine) Scale->AcidCl > 5g / Scale Up Easier purification Constraint Phenol is a poor nucleophile. Requires activated acyl donor.

Figure 1: Decision matrix for synthetic pathway selection.

Method A: Steglich Esterification (DCC/DMAP)[1][2]

This method is preferred for initial discovery chemistry due to mild conditions (room temperature, neutral pH).

Mechanistic Insight

The reaction relies on 4-Dimethylaminopyridine (DMAP) .[1] Without DMAP, the intermediate O-acylisourea often rearranges to an unreactive N-acylurea byproduct because the phenol is too slow to attack. DMAP acts as an acyl-transfer agent, forming a highly reactive N-acylpyridinium intermediate that rapidly acylates the phenol.

Steglich_Mechanism Acid 3,4,5-Trimethoxybenzoic Acid IsoUrea O-Acylisourea (Intermediate 1) Acid->IsoUrea + DCC DCC DCC (Activator) Active N-Acylpyridinium (Active Species) IsoUrea->Active + DMAP - DCU DMAP DMAP (Catalyst) Product Target Ester Active->Product + Phenol - DMAP Phenol 4-Ethylphenol DCU DCU (Byproduct)

Figure 2: The DMAP-catalyzed acyl transfer mechanism prevents side-reactions.

Protocol (Standardized for 10 mmol)

Reagents:

  • 3,4,5-Trimethoxybenzoic acid: 2.12 g (10 mmol)

  • 4-Ethylphenol: 1.22 g (10 mmol)

  • DCC (N,N'-Dicyclohexylcarbodiimide): 2.27 g (11 mmol)

  • DMAP: 122 mg (1.0 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous: 40 mL

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen.[2][3]

  • Dissolution: Add the benzoic acid, 4-ethylphenol, and DMAP to the flask. Dissolve in anhydrous DCM (40 mL).

  • Activation: Cool the solution to 0°C (ice bath).

  • Addition: Add DCC in one portion (or dropwise as a solution in 5 mL DCM if controlling exotherm is critical).

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at Room Temperature (RT) for 12–18 hours.

    • Visual Cue: A white precipitate (Dicyclohexylurea, DCU) will form within 15 minutes.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.

    • Wash the filtrate with 1M HCl (2 x 20 mL) to remove DMAP.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or perform Flash Chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Critical Troubleshooting:

  • Issue: DCU contamination in final product.

  • Fix: Cool the concentrated crude mixture in a freezer (-20°C) for 2 hours and filter again before column chromatography.

Method B: Acid Chloride Route (Scale-Up)

For reactions >5g, the atom economy of DCC is poor, and DCU removal becomes tedious. The acid chloride route is superior here.

Protocol

Reagents:

  • 3,4,5-Trimethoxybenzoic acid: 10.0 g (47.1 mmol)

  • Thionyl Chloride (

    
    ): 8.4 g (5.2 mL, 70 mmol)
    
  • DMF (Catalyst): 3 drops

  • 4-Ethylphenol: 5.75 g (47.1 mmol)

  • Triethylamine (TEA) or Pyridine: 7.1 g (70 mmol)

  • Solvent: Toluene (Step 1) and DCM (Step 2)

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • In a RBF fitted with a reflux condenser and

      
       guard tube, suspend the benzoic acid in dry Toluene (50 mL).
      
    • Add

      
       and catalytic DMF.
      
    • Heat to reflux (80-90°C) for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes clear.
    • Concentrate in vacuo to remove excess

      
       and Toluene. Caution: Do not distill to dryness if potentially unstable; usually, the crude acid chloride is used directly.
      
  • Esterification:

    • Dissolve the crude acid chloride in dry DCM (50 mL).

    • In a separate flask, dissolve 4-ethylphenol and TEA in DCM (50 mL) and cool to 0°C.

    • Add the acid chloride solution dropwise to the phenol solution.

    • Stir at RT for 4 hours.

  • Workup:

    • Wash with water, 1M NaOH (to remove unreacted phenol), 1M HCl (to remove amine), and brine.

    • Dry and concentrate.[2][4]

Characterization & Data Validation

The product must be validated using the following markers.

TechniqueExpected Signal / DataStructural Assignment
IR Spectroscopy 1730–1745 cm⁻¹ (Strong)Ester Carbonyl (C=O)
No broad peak at 3200–3600 cm⁻¹Absence of free OH (Phenol/Acid)
¹H NMR (CDCl₃)

1.25 (t, 3H), 2.65 (q, 2H)
Ethyl group on phenolic ring

3.90–3.95 (s, 9H)
Trimethoxy groups (3x OMe)

7.1–7.3 (AA'BB' system, 4H)
Phenolic aromatic ring

7.40 (s, 2H)
Benzoic acid aromatic ring
¹³C NMR

165.0 ppm
Ester Carbonyl Carbon
Melting Point Experimental determination requiredLikely 60–90°C range (Solid)

Safety & Handling Protocols

  • DCC (Dicyclohexylcarbodiimide):

    • Hazard: Potent sensitizer. Can cause severe allergic skin reactions.

    • Control: Handle only in a fume hood. Double glove. If solid DCC is spilled, do not sweep (dust hazard); wipe with a solvent-dampened tissue.

  • Thionyl Chloride:

    • Hazard: Releases HCl and SO₂ gas. Corrosive.

    • Control: Use a caustic scrubber (NaOH trap) for the exhaust gas during reflux.

  • 4-Ethylphenol:

    • Hazard: Corrosive and toxic if absorbed through skin.

References

  • Steglich Esterification (Primary Method): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[5][6] Angew.[7][5] Chem. Int. Ed.1978 , 17, 522–524.[5][6]

  • DMAP Catalysis Mechanism: Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[7][5] Chem. Int. Ed.1978 , 17, 569.

  • General Phenolic Esterification: "Steglich Esterification." Organic Chemistry Portal.

  • Physical Properties (4-Ethylphenol): PubChem Compound Summary for CID 31242.[8]

Sources

Application

Steglich esterification conditions for trimethoxybenzoate synthesis

Application Note: Optimized Steglich Esterification Protocols for Sterically Demanding Trimethoxybenzoate Synthesis Executive Summary The 3,4,5-trimethoxybenzoate moiety is a privileged pharmacophore found in numerous bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Steglich Esterification Protocols for Sterically Demanding Trimethoxybenzoate Synthesis

Executive Summary

The 3,4,5-trimethoxybenzoate moiety is a privileged pharmacophore found in numerous bioactive natural products (e.g., Reserpine, Podophyllotoxin) and synthetic tubulin inhibitors. While Fischer esterification is suitable for simple alcohols, it often fails with acid-sensitive or sterically hindered substrates. The Steglich esterification, utilizing


-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), offers a mild, room-temperature alternative.

This guide details an optimized protocol for coupling 3,4,5-trimethoxybenzoic acid with complex alcohols. It specifically addresses the electronic deactivation caused by the electron-rich trimethoxy ring and provides robust strategies for the removal of the persistent byproduct, dicyclohexylurea (DCU).

Mechanistic Insight & Experimental Logic

The Substrate Challenge

The 3,4,5-trimethoxybenzoic acid substrate presents a unique challenge:

  • Steric Bulk: The ortho-methoxy groups create steric hindrance around the carbonyl carbon, slowing nucleophilic attack.

  • Electronic Deactivation: The three methoxy groups are strong electron donors (via resonance), reducing the electrophilicity of the carbonyl center.

The Role of DMAP

In standard DCC couplings, the reaction proceeds via an O-acylisourea intermediate. However, due to the deactivated nature of the trimethoxybenzoate, direct attack by the alcohol is slow. This delay allows a parasitic 1,3-rearrangement to occur, forming the unreactive


-acylurea byproduct.

DMAP is not optional here. It acts as a hyper-nucleophilic acyl transfer catalyst. It attacks the O-acylisourea faster than the rearrangement can occur, forming a highly reactive


-acylpyridinium species.
Mechanistic Pathway (Visualization)

SteglichMechanism Acid 3,4,5-Trimethoxy- benzoic Acid IsoUrea O-Acylisourea (Unstable Intermediate) Acid->IsoUrea + DCC DCC DCC (Activator) SideProduct N-Acylurea (Dead End Side Product) IsoUrea->SideProduct Slow Rearrangement (No DMAP) ActiveEster N-Acylpyridinium (Active Species) IsoUrea->ActiveEster + DMAP (Fast) DCU DCU (Byproduct) IsoUrea->DCU - DCU DMAP DMAP (Catalyst) ActiveEster->DMAP Regenerated Product Trimethoxybenzoate Ester ActiveEster->Product + Alcohol Alcohol Target Alcohol (R-OH)

Figure 1: The catalytic cycle of Steglich esterification. Note that DMAP intercepts the O-acylisourea before the fatal rearrangement to N-acylurea can occur.

Optimized Protocol

Reagent Stoichiometry

For 3,4,5-trimethoxybenzoic acid (TMBA), a slight excess of the acid and coupling agent is recommended to drive the conversion of the valuable alcohol component.

ComponentEquivalents (eq)RoleNotes
Target Alcohol 1.0Limiting ReagentDry thoroughly (azeotropic distillation with toluene if needed).
TMBA 1.2 - 1.5Acyl DonorExcess ensures complete consumption of alcohol.
DCC 1.3 - 1.6Coupling AgentMust be stoichiometric with Acid.
DMAP 0.1 - 0.2CatalystHigher loading (20 mol%) helps with hindered alcohols.
DCM [0.1 M - 0.2 M]SolventAnhydrous. DMF can be used for polar substrates.
Step-by-Step Methodology

Step 1: Preparation (T = -15 min)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0°C using an ice/water bath.

  • Rationale: Low temperature prevents the initial exotherm from degrading the active ester and minimizes racemization if the alcohol is chiral.

Step 2: Reactant Mixing (T = 0)

  • Add 3,4,5-Trimethoxybenzoic acid (1.2 eq), DMAP (0.2 eq), and the Alcohol (1.0 eq) to the flask.

  • Dissolve in anhydrous Dichloromethane (DCM) .

  • Note: If the acid is not fully soluble, it will dissolve as it reacts.

Step 3: Activation (T = +10 min)

  • Dissolve DCC (1.3 eq) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C.

  • Observation: The solution will become cloudy within minutes as Dicyclohexylurea (DCU) begins to precipitate.

Step 4: Reaction (T = 3h - 24h)

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Monitor via TLC (See Section 5).

  • Checkpoint: If the reaction stalls, add 0.5 eq of DCC and 0.1 eq of DMAP.

Step 5: Workup (The "DCU Protocol")

  • Filtration: Cool the mixture to -20°C (freezer) for 1 hour to maximize DCU precipitation. Filter through a celite pad.

  • Wash: Dilute filtrate with Et2O (Ether precipitates remaining DCU). Wash with:

    • 0.5 M HCl (2x) – Critical: Removes DMAP and unreacted amine.

    • Sat. NaHCO3 (2x) – Removes unreacted Trimethoxybenzoic acid.

    • Brine (1x).

  • Dry: Dry over Na2SO4 and concentrate.

Purification & Troubleshooting

The most common failure mode in Steglich esterification is not the reaction itself, but the contamination of the product with DCU.

The "DCU Nightmare" Solution

DCU is partially soluble in DCM, making it difficult to remove completely by simple filtration.

  • Strategy A (Solvent Switch): Evaporate the DCM and redissolve the crude residue in cold Diethyl Ether or Acetone . DCU is virtually insoluble in these solvents and will precipitate out. Filter again.

  • Strategy B (Chromatography): If DCU persists, load the column with a gradient starting at 100% Hexanes/Heptane. DCU is very polar and will stick to the baseline while the ester elutes.

Workflow Diagram

Workflow Start Start: 0°C, DCM Acid + Alcohol + DMAP AddDCC Add DCC Dropwise Start->AddDCC React Warm to RT (3-12 Hours) AddDCC->React Filter1 Cold Filtration (-20°C) Remove Bulk DCU React->Filter1 Wash Acid Wash (0.5M HCl) Remove DMAP Filter1->Wash Precip Solvent Switch (Ether/Acetone) Precipitate Trace DCU Wash->Precip Final Column Chromatography Isolate Pure Ester Precip->Final

Figure 2: Operational workflow emphasizing the multi-stage removal of urea byproducts.

In-Process Controls (IPC) & Validation

To ensure scientific integrity, the reaction must be self-validating using the following markers.

Thin Layer Chromatography (TLC)
  • Mobile Phase: 30% EtOAc in Hexanes.

  • Stain: UV (254 nm) is sufficient due to the aromatic ring. PMA stain helps visualize non-UV active alcohols.

  • Rf Values (Approximate):

    • Trimethoxybenzoic Acid: Rf < 0.1 (Baseline).

    • Trimethoxybenzoate Ester: Rf ~ 0.4 - 0.6.

    • DCU: Rf < 0.1 (Often streaks).

NMR Validation (1H NMR, CDCl3)

The formation of the ester is confirmed by specific diagnostic shifts.

Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Change
Aromatic (Acid Core) 7.25 - 7.35 ppmSinglet (2H)Shifts slightly downfield from acid precursor.
Methoxy (-OMe) 3.85 - 3.95 ppmSinglets (9H)Characteristic large singlet(s).

-Proton (Alcohol)
Shift varies - Primary Indicator: This proton will shift downfield by ~1.0 - 1.5 ppm upon esterification (e.g., from 3.5 ppm to 4.8 ppm).

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Saeed, A., Khera, R. A., & Bolte, M. (2007).[1] Methyl 3,4,5-trimethoxybenzoate.[2][3][4][5][6][7][8] Acta Crystallographica Section E, E63, o4582.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Method

Topic: High-Fidelity Thin Film Preparation of 4-Ethylphenyl 3,4,5-trimethoxybenzoate for Advanced Optical Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation and optical characterization of thin films of 4-Ethylphenyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and optical characterization of thin films of 4-Ethylphenyl 3,4,5-trimethoxybenzoate. The protocols detailed herein are designed for researchers, materials scientists, and professionals in drug development who require uniform, high-quality organic thin films for optical analysis. We move beyond simple step-by-step instructions to explain the underlying principles and critical parameters that govern film quality and data fidelity. This application note establishes a self-validating workflow, from substrate preparation and solution-based spin coating to advanced optical characterization using UV-Visible (UV-Vis) Spectroscopy and Spectroscopic Ellipsometry (SE). The methodologies are grounded in established principles of materials science to ensure reproducibility and accuracy.

Introduction: The Significance of Organic Thin Films

Organic small molecules with tailored electronic and optical properties are foundational to next-generation technologies, including organic electronics and sensor arrays.[1][2] The compound 4-Ethylphenyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid, belongs to a class of materials known for their biological activities and potential as organic functional materials.[3] Its performance in any optical application is critically dependent on its solid-state morphology, which is dictated by the thin film preparation method.[4] Controlling film thickness, uniformity, roughness, and molecular packing is paramount for obtaining reliable and meaningful optical data.[1]

This guide provides a robust framework for preparing high-quality thin films of this material using spin coating, a technique valued for its simplicity, cost-effectiveness, and ability to produce uniform films from solution.[5] We then detail the essential optical analysis techniques required to characterize these films comprehensively.

Compound Profile: 4-Ethylphenyl 3,4,5-trimethoxybenzoate

  • Structure: The molecule consists of a 3,4,5-trimethoxybenzoate core ester-linked to a 4-ethylphenol group. The trimethoxy-substituted benzene ring is the primary chromophore responsible for its characteristic UV absorption.

  • Solubility: It is soluble in a range of common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[6] This property is crucial for employing solution-based deposition techniques like spin coating.

  • Optical Properties: The electronic structure of the trimethoxybenzoate moiety gives rise to absorption in the UV region of the electromagnetic spectrum.[7] The precise absorption maxima (λ_max) and the optical band gap are key parameters that will be determined through UV-Vis spectroscopy.

Part I: Thin Film Preparation by Spin Coating

Spin coating is a dominant technique for fabricating thin films in research settings due to its efficient use of material and the high degree of uniformity achievable.[8] The process involves four stages: deposition of a solution onto a substrate, spin-up (acceleration), spin-off (high-speed rotation), and solvent evaporation.[9] The final film thickness is primarily determined by the solution's viscosity and the spin speed during the spin-off stage.

Workflow for Thin Film Preparation```dot

G cluster_prep Substrate Preparation cluster_sol Solution Formulation cluster_dep Deposition & Post-Processing Clean 1. Substrate Cleaning (Sonication in Acetone, IPA) Dry 2. Drying (N2 Gas Stream) Clean->Dry Clean->Dry Removes organic residue Treat 3. Surface Treatment (UV-Ozone or Plasma) Dry->Treat Dry->Treat Removes final contaminants, activates surface Dissolve 4. Dissolve Compound (e.g., in Chloroform) Filter 5. Filtration (0.2 µm PTFE Filter) Dissolve->Filter Dissolve->Filter Removes particulates Spin 6. Spin Coating (Static Dispense & Spin) Filter->Spin Anneal 7. Thermal Annealing (Hot Plate) Spin->Anneal Spin->Anneal Removes residual solvent, improves film morphology

Caption: Workflow for comprehensive optical analysis of thin films.

Protocol 4: UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the light absorption characteristics of the film as a function of wavelength. [10]

  • Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-30 minutes).

  • Baseline Correction: Place a bare, clean substrate (from the same batch as your sample) in the beam path and run a baseline measurement. This corrects for any absorption or reflection from the substrate itself.

  • Replace the blank substrate with your coated sample.

  • Acquire the absorption spectrum over the desired range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The data can be used to calculate the optical band gap via a Tauc plot if the material is semiconducting.

Wavelength (nm)Absorbance (a.u.)Interpretation
λ < 350 nmStrong AbsorptionCorresponds to π-π* electronic transitions within the trimethoxybenzoate chromophore.
λ > 400 nmLow/Zero AbsorptionThe material is transparent in the visible region.
Protocol 5: Spectroscopic Ellipsometry (SE)

Objective: To non-destructively determine the film thickness with sub-nanometer precision and extract its optical constants (n and k). [11][12]

  • Place the sample on the ellipsometer stage and align it.

  • Perform measurements of the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a broad spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Data Modeling (Critical Step): This is not a direct measurement. The raw data (Ψ and Δ) must be fitted to an optical model. [13] * Step 3a: Start with the known substrate (e.g., "Si"). The software's library will contain its optical constants.

    • Step 3b: Add a layer on top of the substrate to represent the thin film. A common model for transparent organic films is the Cauchy model .

    • Step 3c: In the model, set the film thickness as a fitting parameter.

    • Step 3d: Run the fitting algorithm to minimize the difference between the experimental data and the model-generated data. The quality of the fit (e.g., Mean Squared Error) indicates the model's validity.

  • Data Extraction: Once a good fit is achieved, the model will output the precise film thickness and the dispersion of its optical constants (n and k as a function of wavelength).

Spin Speed (rpm)Expected Thickness (nm)Refractive Index (@ 633 nm)
1000~120~1.55
2000~85~1.55
4000~60~1.55
6000~45~1.55

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Pinhole Defects or "Comets" Particulate contamination in the solution or on the substrate.Filter the solution with a 0.2 µm filter immediately before use. Ensure rigorous substrate cleaning, including a final UV-Ozone or plasma step.
Hazy or Non-Uniform Film Poor wetting of the solution; solvent evaporating too quickly; compound crashing out of solution.Use a more effective surface treatment (UV-Ozone/plasma). Use a higher boiling point solvent. Ensure concentration is below the solubility limit.
Center Thickening ("Chuck Mark") Poor vacuum seal on the spin coater chuck; substrate is warped.Ensure the back of the substrate is clean. Check the vacuum level of the spin coater. Use flatter substrates.
Poor Fit in Ellipsometry Model Incorrect optical model; film is not uniform; surface roughness.Try a different optical model (e.g., a General Oscillator model). Add a surface roughness layer to the model. Verify film uniformity with microscopy.

Conclusion

This application note provides a validated and scientifically grounded protocol for the fabrication and characterization of 4-Ethylphenyl 3,4,5-trimethoxybenzoate thin films. By adhering to the detailed steps for substrate preparation, solution formulation, and spin coating, researchers can reliably produce high-quality films suitable for sensitive optical measurements. The subsequent application of UV-Vis spectroscopy and spectroscopic ellipsometry, coupled with appropriate data analysis, enables a comprehensive understanding of the material's optical properties. This workflow serves as a foundational methodology for exploring the potential of this and other novel organic materials in various optical and electronic applications.

References

  • Optica Publishing Group. (n.d.). Characterization of optical thin films. Retrieved from [Link] [14]8. AEM Deposition. (2023, October 10). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. Retrieved from [Link] [15]9. ResearchGate. (n.d.). Ellipsometry for measuring the thickness of thin films. Retrieved from [Link] [13]10. Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Retrieved from

  • ResearchGate. (2025, August 10). (PDF) Formation of Organic Thin Films of Nonlinear Optical Materials by Molecular Layer Epitaxy. Retrieved from [Link]

  • University of Bucharest. (n.d.). UV-Vis optical fiber assisted spectroscopy in thin films and solutions. Retrieved from [Link] [16]24. AZoM. (2017, November 15). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. Retrieved from [Link] [2]25. University of Texas at Dallas. (n.d.). The spin coating theory. Retrieved from [Link]

  • PMC. (2025, April 4). Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique. Retrieved from [Link] [9]33. ACS Publications. (2004, October 1). Thin Film Deposition, Patterning, and Printing in Organic Thin Film Transistors. Retrieved from [Link]

  • SPS Polos. (n.d.). Spin Coater Applications » Sol Gel Process. Retrieved from [Link] [5]35. FHR Anlagenbau GmbH. (n.d.). Thermal Evaporation in Thin-Film Technology. Retrieved from [Link] [17]36. Techno Press. (n.d.). A theoretical study on spin coating technique. Retrieved from [Link] 37. Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link] [10]38. PMC. (n.d.). Inorganic and Organic Solution-Processed Thin Film Devices. Retrieved from [Link]

  • AEM Deposition. (2023, September 15). The Art of Thermal Evaporation: A Step-by-Step Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low melting points in synthesized phenyl benzoates

Welcome to the Ester Synthesis Technical Support Hub . Ticket #: PB-SYN-004 Subject: Troubleshooting Low Melting Points in Synthesized Phenyl Benzoates Assigned Specialist: Senior Application Scientist, Organic Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Synthesis Technical Support Hub .

Ticket #: PB-SYN-004 Subject: Troubleshooting Low Melting Points in Synthesized Phenyl Benzoates Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering a depressed melting point (MP) in your phenyl benzoate products. In organic synthesis, a depressed MP is rarely a random anomaly; it is a quantitative indicator of specific molecular disorder.

For phenyl benzoates (


), this issue usually stems from three distinct vectors:
  • The "Reference Trap": Confusion regarding the true thermodynamic melting point of the parent compound (often cited incorrectly in student literature).

  • The "Phenol Persistence": Inadequate removal of the phenolic starting material due to

    
     misconceptions.
    
  • Mesogenic Behavior: Misinterpreting a liquid-crystalline transition (common in benzoate esters) as a premature melt.

Module 1: Diagnostic Triage

Start here. Before altering your chemistry, validate your reference data.

Q1: My phenyl benzoate melts at ~69-70°C, but I expected ~162°C. Is my product impure? A: No. Your product is likely pure. There is a pervasive error in several undergraduate laboratory manuals and online repositories that lists the MP of phenyl benzoate as 162°C.

  • True MP of Phenyl Benzoate: 68–70°C [1, 2].[1]

  • MP of Benzoic Acid (Impurity): 122°C.

  • MP of Phenol (Impurity): 40–43°C.

If you are seeing a melt at 162°C, you have likely isolated a different compound entirely (possibly a salt or a high-melting derivative). If you are seeing 69°C, you have the correct target.

Q2: My product melts below 65°C or has a wide range (e.g., 55–63°C). What is the primary suspect? A: This is classic melting point depression caused by impurities (Raoult’s Law). The most stubborn impurity in this synthesis is unreacted phenol .

  • Why? Phenol is prone to hydrogen bonding and can occlude within the ester crystal lattice.

  • The Sign: Does the product smell "sweet" or "medicinal"? Pure phenyl benzoate has a faint geranium-like odor; a sharp, medicinal smell indicates phenol.

Diagnostic Logic Flow

Diagnosis Start Start: Low Melting Point Observed CheckValue Check Observed Value Start->CheckValue Range70 Range: 68-70°C CheckValue->Range70 Matches Lit RangeLow Range: < 65°C (Broad) CheckValue->RangeLow Depressed RangeHigh Range: > 100°C CheckValue->RangeHigh Elevated ResultPure Status: PURE (Ignore incorrect 162°C lit. values) Range70->ResultPure ImpurityCheck Check Impurities RangeLow->ImpurityCheck BenzoicCheck Suspect: Benzoic Acid (Incomplete Wash) RangeHigh->BenzoicCheck PhenolCheck Smell Test: Medicinal/Antiseptic? ImpurityCheck->PhenolCheck PhenolYes Cause: Phenol Contamination (See Module 2) PhenolCheck->PhenolYes Yes PhenolNo Cause: Wet Solvent/Oiling Out (See Module 3) PhenolCheck->PhenolNo No

Figure 1: Decision matrix for diagnosing melting point anomalies in phenyl benzoate synthesis.

Module 2: Synthesis Integrity (The Schotten-Baumann Protocol)

The root cause of low MP is often insufficient pH control during the reaction.

Q3: I used the standard Schotten-Baumann method. Why is phenol still present? A: The Schotten-Baumann reaction relies on a biphasic system (Water/Organic) and a base (NaOH).

  • The Mechanism: NaOH converts Phenol (

    
    ) into the more nucleophilic Phenoxide ion. This attacks Benzoyl Chloride.[2]
    
  • The Failure Mode: As the reaction proceeds, HCl is generated, neutralizing the NaOH. If the pH drops below 10, the Phenoxide reverts to Phenol. Phenol is a poor nucleophile and will not react, remaining as a sticky impurity.

Corrective Protocol:

  • Maintain Alkalinity: Ensure the reaction mixture remains basic (pH > 11) throughout the addition of benzoyl chloride. Add additional 10% NaOH if necessary.

  • Stoichiometry: Use a slight excess of Benzoyl Chloride (1.1 eq) to force the consumption of the limiting reagent (Phenol). It is easier to hydrolyze excess acid chloride into water-soluble benzoic acid than to remove unreacted phenol [3].

Module 3: Purification & Workup (The "Phenol Purge")

Recrystallization alone is often insufficient if the crude material is too impure.

Q4: Recrystallization from ethanol isn't working; the product "oils out" before crystallizing. Why? A: "Oiling out" occurs when the solute separates as a liquid phase rather than a solid crystal. This happens because the melting point of the impure solid is lower than the temperature of the solvent.

  • Cause: High impurity concentration (usually phenol) lowers the MP of the ester below the boiling point of the ethanol solvent.

  • Fix: You must perform a Chemical Wash before recrystallization.

Q5: What is the "Chemical Wash" protocol? You cannot rely on simple water washes. You must exploit


 differences.
Component

Solubility in 10% NaOHSolubility in Organic Solvent
Phenyl Benzoate N/A (Neutral)InsolubleSoluble
Phenol (Impurity) ~10.0Soluble (as Phenoxide) Soluble (as Phenol)
Benzoic Acid (Impurity) ~4.2Soluble (as Benzoate) Soluble (as Acid)

The Protocol:

  • Dissolve: Dissolve crude solid in diethyl ether or dichloromethane (DCM).

  • The Critical Wash: Wash the organic layer with cold 5% NaOH (2x).

    • Mechanism:[3][4][5][6][7] This deprotonates any remaining phenol into water-soluble sodium phenoxide, moving it to the aqueous layer.

    • Warning: Do not heat; hot base can hydrolyze your ester product (saponification).

  • Neutralize: Wash with water, then brine.

  • Dry: Dry over

    
     and evaporate solvent.
    
  • Recrystallize: Now use hot ethanol. The oiling out should stop.

Module 4: Advanced Characterization (Liquid Crystals)

For researchers working with substituted phenyl benzoates (e.g., alkoxy-substituted).[8]

Q6: My sample melts, but the liquid looks "cloudy" or "milky" before clearing up at a higher temperature. Is it wet? A: Likely not. You are observing Liquid Crystalline (Mesogenic) Behavior . Phenyl benzoates are classic "mesogens" (precursors to liquid crystals).

  • Transition 1 (

    
    ):  Crystal 
    
    
    
    Nematic/Smectic Phase (Opaque/Cloudy liquid).
  • Transition 2 (

    
    ):  Nematic 
    
    
    
    Isotropic Liquid (Clear liquid).

If you record the MP at the first sign of fluidity (


), it may appear "low" compared to a literature value that cites the clearing point (

).

Validation Step (DSC): Run a Differential Scanning Calorimetry (DSC) scan.

  • Impure Sample: Broad, single endotherm.

  • Liquid Crystal: Two distinct, sharp endotherms (Crystal-to-LC and LC-to-Isotropic).

Mesophase Transition Diagram

Mesophase cluster_legend Observation Guide Solid Crystalline Solid (Ordered Lattice) LC Liquid Crystal Phase (Fluid but Ordered) *Cloudy Appearance* Solid->LC Melting Point (Tm) Often mistaken for 'Low MP' Liquid Isotropic Liquid (Disordered) *Clear Appearance* LC->Liquid Clearing Point (Tc) Note If your 'melt' is cloudy, you have not reached Tc yet.

Figure 2: Distinguishing true melting from liquid crystalline phase transitions in benzoate esters.

References

  • ChemicalBook. (2024). Phenyl Benzoate Properties and Melting Point Data. Link

  • DrugFuture. (2023). Chemical Index Database: Phenyl Benzoate. Link

  • LibreTexts Chemistry. (2024). Preparation of the Benzoate of Phenol (Schotten-Baumann). Link

Sources

Optimization

Optimizing reaction temperature for DCC coupling of benzoic acids

Technical Support Center: DCC Coupling Optimization Topic: Optimizing Reaction Temperature for Benzoic Acid Coupling Ticket ID: DCC-OPT-2024 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DCC Coupling Optimization Topic: Optimizing Reaction Temperature for Benzoic Acid Coupling Ticket ID: DCC-OPT-2024 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Technical Support Center. You are likely here because your DCC coupling of benzoic acids is suffering from one of three common failures: low yield, persistent N-acylurea byproduct contamination, or difficulty removing dicyclohexylurea (DCU).

While DCC (N,N'-Dicyclohexylcarbodiimide) is a robust reagent, it is thermally unforgiving. The reaction temperature profile is not just a variable; it is the primary switch determining whether you form the desired amide/ester or the thermodynamically stable (and useless) N-acylurea rearrangement product.

This guide moves beyond basic recipes to explain the thermodynamic traps of DCC and provides a self-validating protocol to maximize yield.

Module 1: The Thermodynamics of Temperature

The Core Conflict: The DCC coupling mechanism involves a kinetic race between two pathways. The "Cold" pathway favors the active intermediate (O-acylisourea) reacting with your nucleophile. The "Hot" (or prolonged) pathway favors the intramolecular rearrangement of that intermediate into N-acylurea.

The Mechanism at a Glance:

  • Activation (

    
    C):  Benzoic acid attacks protonated DCC to form O-acylisourea. This step is exothermic.
    
  • Coupling (RT): The amine attacks the O-acylisourea.

  • Rearrangement (Heat/Time): If the amine is slow (sterics) or the temperature is too high, the O-acylisourea rearranges.

DCC_Pathway cluster_conditions Critical Control Point BenzoicAcid Benzoic Acid + DCC Intermediate O-Acylisourea (Active Intermediate) BenzoicAcid->Intermediate Activation (Fast at 0°C) Product Desired Amide/Ester + DCU Intermediate->Product Nucleophilic Attack (Favored by Kinetics) Byproduct N-Acylurea (Dead End) Intermediate->Byproduct 1,3-Rearrangement (Favored by Heat/Time)

Figure 1: The Kinetic vs. Thermodynamic bifurcation in DCC coupling. High temperatures accelerate the red dashed path.

Module 2: Troubleshooting N-Acylurea Formation

Symptom: NMR shows a mixture of product and a byproduct with similar polarity; yield is stubbornly low (<50%).

Root Cause Analysis: The rearrangement of O-acylisourea to N-acylurea is an irreversible thermal process. Once formed, it cannot be converted back. This occurs most frequently when:

  • Reagents are mixed warm: The exotherm of activation pushes the local temperature up, triggering immediate rearrangement.

  • Steric Hindrance: If the benzoic acid (e.g., 2,6-dimethylbenzoic acid) or the amine is bulky, the nucleophilic attack is slow. The O-acylisourea "waits" too long, eventually rearranging.

The "Cold Addition" Strategy: Data indicates that maintaining the reaction at


C during the addition of DCC is critical.
ConditionActivation TempAddition TimeN-Acylurea ByproductYield
Standard RT (

C)
Rapid (1 min)High (15-20%)Moderate
Optimized

C
Slow (10 min)Trace (<2%)High
Stressed

C
RapidVery High (>40%)Low

Module 3: The Optimized "Cold-Start" Protocol

Objective: Maximize O-acylisourea lifetime and minimize rearrangement.

Reagents:

  • Benzoic Acid derivative (1.0 equiv)

  • Amine/Alcohol (1.1 equiv)

  • DCC (1.1 - 1.2 equiv)

  • Catalyst: DMAP (0.1 equiv) [Mandatory for sterically hindered acids]

  • Solvent: Anhydrous DCM (Dichloromethane)

Workflow:

Protocol_Flow Start Start Step1 1. Dissolve Acid + Amine in DCM Start->Step1 Step2 2. Cool to 0°C (Ice Bath, 15 mins) Step1->Step2 Step3 3. Add DCC Solution Dropwise over 10-15 mins Step2->Step3 Critical Step Step4 4. Maintain 0°C for 1 Hour Step3->Step4 Step5 5. Warm to RT Stir 3-12 Hours Step4->Step5 Step6 6. Filtration (Cold) Remove DCU Step5->Step6 End Workup / Purification Step6->End

Figure 2: The "Cold-Start" workflow designed to suppress exotherm-driven side reactions.

Detailed Steps:

  • Preparation: Dissolve the Benzoic acid and the Amine (or Alcohol + DMAP) in anhydrous DCM.

  • Thermal Equilibration: Place the flask in an ice/water bath (

    
    C) and stir for 15 minutes. Do not skip this. The solvent must be cold before DCC hits it.
    
  • Controlled Activation: Dissolve DCC in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Why? This dissipates the heat of activation and prevents localized "hot spots" where rearrangement occurs.

  • The Cold Incubation: Stir at

    
    C for 1 hour. This allows the formation of the active intermediate without providing the thermal energy required for rearrangement.
    
  • Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature naturally. Stir until TLC indicates consumption of the acid.

  • DCU Removal: Cool the mixture back to

    
    C for 30 minutes to precipitate the maximum amount of DCU (Dicyclohexylurea). Filter through a sintered glass funnel or Celite pad.[1]
    

Module 4: Frequently Asked Questions (FAQs)

Q1: My benzoic acid is sterically hindered (e.g., 2,6-disubstituted). Should I heat the reaction to force it? A: Absolutely not. Heating a hindered DCC reaction is the fastest way to generate N-acylurea.

  • Solution: Use Steglich conditions . Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a "acyl transfer agent."[2][3][4] It attacks the O-acylisourea faster than the rearrangement can occur, forming an N-acylpyridinium intermediate which is then attacked by your nucleophile [1].

Q2: I have filtered the reaction, but DCU keeps appearing in my NMR after concentration. A: DCU is notoriously difficult to remove completely because it is slightly soluble in DCM.

  • Protocol:

    • Evaporate the DCM.

    • Re-suspend the crude residue in cold Ethyl Acetate or Acetone . DCU is virtually insoluble in these solvents.[5]

    • Chill at

      
      C for 1 hour.
      
    • Filter again.[6] This "solvent switch" usually removes the remaining 5-10% of DCU [2].

Q3: Can I use DMF instead of DCM? A: Only if necessary for solubility. DMF promotes the rearrangement to N-acylurea more than DCM does because it is a polar aprotic solvent that stabilizes the transition state of the rearrangement. If you must use DMF, keep the reaction at


C for longer (2-3 hours) before warming [3].

References

  • Neises, B., & Steglich, W. (1978).[2][3][4][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds.[2] Journal of the American Chemical Society, 77(4), 1067–1068.[2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of Trimethoxybenzoate Esters

Executive Summary This guide provides a comparative technical analysis of the mass spectrometric behavior of 3,4,5-trimethoxybenzoate esters (TMBs), a critical pharmacophore found in reserpine, mescaline, and various pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometric behavior of 3,4,5-trimethoxybenzoate esters (TMBs), a critical pharmacophore found in reserpine, mescaline, and various polyphenol antioxidants. Unlike standard spectral libraries that offer static images, this document deconstructs the causality of fragmentation under Electron Impact (EI) and Electrospray Ionization (ESI), providing researchers with a predictive framework for metabolite identification and impurity profiling.

Key Findings
  • Diagnostic Anchor: The 3,4,5-trimethoxybenzoyl cation (

    
     195)  is the universal diagnostic ion across both EI and ESI-CID platforms, serving as the primary structural fingerprint.
    
  • Methodological Divergence: EI promotes immediate

    
    -cleavage to the acylium ion (base peak), whereas ESI retains the protonated molecular ion 
    
    
    
    , requiring Collision-Induced Dissociation (CID) energies
    
    
    eV to replicate the diagnostic 195 fragment.
  • Isomer Differentiation: The fragmentation pattern allows for the exclusion of ortho-methoxy isomers (e.g., 2,4,5-trimethoxy) due to the absence of specific "ortho-effect" rearrangements in the 3,4,5-substitution pattern.

Part 1: Mechanistic Comparison (EI vs. ESI)

The choice of ionization source dictates the observed fragmentation landscape. Understanding the energy deposition in each method is critical for interpreting spectra.

Electron Impact (EI) – The "Hard" Fingerprint

In EI (70 eV), the molecular ion (


) is formed with high internal energy. For methyl 3,4,5-trimethoxybenzoate (

), the radical cation is unstable and degrades rapidly.
  • Primary Mechanism:

    
    -Cleavage. The bond between the carbonyl carbon and the alkoxy oxygen is the weakest link.
    
  • Result: The spectrum is dominated by the acylium ion (

    
    ). The molecular ion is often visible but low abundance (<20%).
    
  • Utility: Best for library matching (NIST/Wiley) and identification of the aromatic core.

Electrospray Ionization (ESI) – The "Soft" Filter

In ESI, the molecule is protonated (


). The internal energy is low, effectively "freezing" the molecule in its intact state unless external energy is applied.
  • Primary Mechanism: Protonation on the carbonyl oxygen or the ester oxygen.

  • CID Requirement: To observe the diagnostic

    
     195 ion, the protonated molecule must undergo Collision-Induced Dissociation (CID).
    
  • Utility: Essential for LC-MS quantification and analyzing high-molecular-weight conjugates (e.g., drug metabolites where the TMB group is attached to a larger scaffold).

Comparative Data Table: Ion Abundance
Ion (

)
IdentityEI Relative Abundance (%)ESI (CID 30eV) Relative Abundance (%)
226

(Molecular Ion)
15 - 25%N/A
227

N/A100% (at 0eV), <10% (at 30eV)
195 Trimethoxybenzoyl Cation 100% (Base Peak) 85 - 100%
167

10 - 15%20 - 40%
152

5 - 10%5 - 15%

Part 2: Fragmentation Pathways & Visualization[1]

The stability of the 3,4,5-trimethoxybenzoyl cation (


 195) drives the fragmentation. Once formed, it undergoes a sequential "unzipping" of the substituents.
The Pathway Logic
  • 
    -Cleavage:  Loss of the alkoxy group (methoxy/ethoxy) to form the acylium ion (
    
    
    
    195).
  • Decarbonylation: The acylium ion loses neutral carbon monoxide (CO, 28 Da) to form the phenyl cation species (

    
     167).
    
  • Demethylation: Sequential loss of methyl radicals (

    
    , 15 Da) from the methoxy groups.
    
Diagram 1: Fragmentation Pathway (DOT Visualization)

TMB_Fragmentation cluster_legend Key M_Ion Molecular Ion (Methyl Ester) m/z 226 Acylium Trimethoxybenzoyl Cation (Base Peak) m/z 195 M_Ion->Acylium - OCH3 (31 Da) Alpha Cleavage Phenyl Trimethoxyphenyl Cation m/z 167 Acylium->Phenyl - CO (28 Da) Decarbonylation Demethyl Dimethoxyphenyl Radical Cation m/z 152 Phenyl->Demethyl - CH3 (15 Da) Radical Loss key1 Blue: Precursor key2 Red: Diagnostic Anchor

Caption: Stepwise fragmentation of Methyl 3,4,5-trimethoxybenzoate. The transition from m/z 226 to 195 is the defining event in both EI and ESI-CID.

Part 3: Experimental Protocol (Self-Validating)

To replicate these patterns reliably, the following protocol uses a "ramp" strategy to validate ion identity.

Reagents & Setup
  • Standard: Methyl 3,4,5-trimethoxybenzoate (Sigma-Aldrich or equivalent, >98% purity).

  • Solvent: LC-MS grade Methanol + 0.1% Formic Acid (promotes protonation for ESI).

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Workflow
  • Direct Infusion (Tune Mode):

    • Infuse standard at 10 µL/min.

    • Validation Check: Verify observation of stable

      
       at 
      
      
      
      227. If
      
      
      249 (
      
      
      ) is dominant, increase formic acid concentration to suppress sodiation.
  • Energy Ramping (The "Breakdown Curve"):

    • Acquire spectra at Collision Energies (CE) of 0, 10, 20, 30, and 40 eV.

    • 0 eV: Should show >95% parent ion (

      
       227).
      
    • 20 eV: Appearance of

      
       195.
      
    • 40 eV: Depletion of parent ion; dominance of

      
       167 and 152.
      
    • Why this matters: This curve validates that

      
       195 is a direct product of the parent, not a co-eluting impurity.
      
  • Isomer Discrimination Check:

    • If distinguishing from 2,4,5-trimethoxy isomers, look for the "Ortho Effect."

    • 2-isomer behavior: Often shows enhanced loss of alcohols (

      
      ) due to hydrogen transfer from the ortho-methoxy to the ester carbonyl.
      
    • 3,4,5-isomer behavior: This pathway is structurally blocked. Absence of

      
       (relative to 
      
      
      
      ) confirms the 3,4,5-substitution.
Diagram 2: Experimental Workflow

Workflow Sample Sample Prep (MeOH + 0.1% FA) Ionization ESI Source (+ mode) Sample->Ionization Filter Q1 Filter Select m/z 227 Ionization->Filter Collision Collision Cell Ramp 0-40 eV Filter->Collision Detector TOF/Detector Record Spectra Collision->Detector

Caption: LC-MS/MS workflow for validating trimethoxybenzoate derivatives using Energy Resolved Mass Spectrometry (ERMS).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook, SRD 69. Link

  • Hassan, H. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Link

  • Holčapek, M., et al. (2010). Mass spectrometry of analytical derivatives.[1][2][3][4][5] 2. Ortho and Para effects in electron ionization. Journal of Mass Spectrometry. Link

  • ChemGuide. (2025). Mass Spectra - Fragmentation Patterns: Esters and Acyl Chlorides. Link

Sources

Comparative

A Comparative Guide to the Thermal Stability of 3,4,5-Trimethoxybenzoate vs. Benzoate Esters

Theoretical Framework: The Influence of Aromatic Substitution The thermal stability of an ester is intrinsically linked to its molecular structure. The core difference between a benzoate and a 3,4,5-trimethoxybenzoate es...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Framework: The Influence of Aromatic Substitution

The thermal stability of an ester is intrinsically linked to its molecular structure. The core difference between a benzoate and a 3,4,5-trimethoxybenzoate ester lies in the three methoxy (-OCH₃) groups on the aromatic ring. These substituents exert a significant electronic effect that alters the molecule's reactivity and resistance to thermal degradation.

  • Electronic Effects: Methoxy groups are potent electron-donating groups (EDGs) due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene ring. This increases the electron density of the aromatic system.[1] This increased electron density can influence the strength of the adjacent ester bond (carbonyl-oxygen bond). While aromatic rings themselves confer significant stability through electron delocalization[2], the interplay of substituents determines the ultimate degradation temperature.

  • Decomposition Pathways: The thermal decomposition of aromatic esters in an inert atmosphere typically proceeds via a radical mechanism involving the homolytic cleavage of C-C, C-N, and C-O bonds.[3] The stability of the resulting radical fragments is a key factor in determining the decomposition pathway and onset temperature. The presence of electron-donating methoxy groups can stabilize the aromatic ring system, potentially requiring higher energy to initiate cleavage.

To visualize the structural difference, consider the following diagram:

G cluster_0 Generic Benzoate Ester cluster_1 3,4,5-Trimethoxybenzoate Ester b1 Benzene Ring e1 Ester Group (-COOR) b1->e1 b2 Benzene Ring e2 Ester Group (-COOR) b2->e2 m1 Methoxy Group (-OCH₃) b2->m1 m2 Methoxy Group (-OCH₃) b2->m2 m3 Methoxy Group (-OCH₃) b2->m3

Caption: Structural comparison highlighting the key substituent differences.

Experimental Methodologies for Assessing Thermal Stability

To quantitatively compare these two classes of esters, standardized thermal analysis techniques are indispensable. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of this evaluation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Causality Behind Experimental Choices:

  • Inert Atmosphere (Nitrogen): We use a nitrogen atmosphere to study the intrinsic thermal stability of the compound, eliminating oxidative effects. This ensures we are measuring pyrolysis (thermal decomposition) rather than combustion, which is a different chemical process.[3]

  • Heating Rate (5-10 °C/min): A controlled, moderate heating rate (e.g., 5 or 10 °C/min) is crucial. A rate that is too fast can cause a lag between the sample temperature and the furnace temperature, shifting decomposition temperatures to artificially high values. A slower rate provides better resolution of distinct decomposition steps.

  • Sample Mass (3-7 mg): A small sample mass is used to ensure uniform heating and minimize thermal gradients within the sample, leading to more accurate and reproducible results.

Detailed Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 3-7 mg of the ester sample into an alumina (Al₂O₃) crucible.

  • Atmosphere: Place the crucible in the TGA furnace. Purge the system with high-purity nitrogen at a constant flow rate of 50 mL/min for at least 15 minutes to ensure an inert environment.[2]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Ramp the temperature from the starting point to an upper limit (e.g., 600 °C) at a constant heating rate of 5 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which significant mass loss begins. Also, identify the peak decomposition temperature (Tₘₐₓ) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Detailed Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

  • Sample Preparation: Hermetically seal 3-7 mg of the sample in an aluminum pan. Use an empty, sealed pan as the reference.

  • Atmosphere: Maintain a constant nitrogen purge (50 mL/min) throughout the experiment.[2]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature well above its melting point but below its decomposition temperature to observe the melting endotherm.[2]

    • In a separate experiment, heat a fresh sample through its decomposition range to observe any exothermic or endothermic events associated with degradation.

  • Data Analysis: Determine the melting point (Tₘ) from the peak of the melting endotherm.

The following diagram illustrates the general workflow for this comparative assessment.

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) start Start: Select Ester Samples (Benzoate vs. 3,4,5-Trimethoxybenzoate) prep Sample Preparation (Weigh 3-7 mg) start->prep tga_setup Setup TGA (N₂ Atmosphere, 50 mL/min) prep->tga_setup dsc_setup Setup DSC (N₂ Atmosphere, Aluminum Pans) prep->dsc_setup tga_run Run TGA (Ramp 5°C/min to 600°C) tga_setup->tga_run tga_data Analyze TGA/DTG Curves tga_run->tga_data tga_results Determine Tₒₙₛₑₜ & Tₘₐₓ tga_data->tga_results compare Comparative Data Analysis tga_results->compare dsc_run Run DSC (Ramp 10 K/min) dsc_setup->dsc_run dsc_data Analyze DSC Thermogram dsc_run->dsc_data dsc_results Determine Melting Point (Tₘ) dsc_data->dsc_results dsc_results->compare report Generate Stability Report compare->report

Caption: Workflow for comparative thermal stability assessment.

Comparative Data Analysis

Studies on various aromatic esters show that their thermal degradation in an inert atmosphere typically begins at temperatures ranging from approximately 190 °C to over 250 °C.[2][3][4] For instance, the decomposition of an ester product of benzoic acid and propylene glycol shows a major decomposition process starting at 189.8 °C. In contrast, other aromatic esters, such as 2,6-naphthalene dicarboxylic acid dimethyl ester (2,6-DMNDC), exhibit a much higher onset degradation temperature of 220 °C.[2][4]

Compound Class / ExampleKey Structural FeatureMelting Point (Tₘ)Onset Decomposition (Tₒₙₛₑₜ)Reference
Benzoate Ester Derivative Single Aromatic RingVaries~190 °C
Methyl 3,4,5-trimethoxybenzoate Electron-Donating Methoxy Groups82-84 °CNot explicitly reported, but expected to be >200 °C
2,6-DMNDC Fused Aromatic Rings190 °C220 °C[2][4]
Nitrogen-Rich Heterocyclic Esters Heterocyclic Ring System>170 °C>250 °C[3]

Interpretation and Discussion:

The data suggests that the core aromatic structure provides a baseline stability, with decomposition onsets typically near 200 °C. The addition of the three electron-donating methoxy groups in the 3,4,5-trimethoxybenzoate structure is expected to enhance thermal stability. The delocalization of electron density from the methoxy groups into the ring system stabilizes the molecule, likely increasing the energy required to initiate homolytic bond cleavage. Therefore, it is scientifically reasonable to predict that the onset of thermal decomposition for a 3,4,5-trimethoxybenzoate ester would be higher than that of a simple, unsubstituted benzoate ester. The stability would likely fall in the range observed for other highly stable aromatic esters, well above 200 °C.

Practical Implications for Drug Development

For pharmaceutical scientists, this difference in thermal stability has critical, real-world consequences.

  • Formulation and Manufacturing: Active pharmaceutical ingredients (APIs) or excipients with higher thermal stability, such as 3,4,5-trimethoxybenzoate derivatives, can withstand more aggressive processing conditions like heat sterilization or melt-extrusion without degradation.

  • Shelf-Life Prediction: Higher intrinsic thermal stability often correlates with longer shelf-life. Accelerated stability studies, where products are stressed at elevated temperatures, are used to predict degradation over time.[5] A compound with a higher decomposition temperature is less likely to show significant degradation under accelerated conditions (e.g., 40 °C / 75% RH), leading to a more favorable predicted shelf-life.[6]

  • Excipient Compatibility: During formulation, an API is mixed with various excipients. If a manufacturing step involves heat, a more stable molecule is less likely to react with or be degraded by these excipients, ensuring the final product's safety and efficacy.

Conclusion

The substitution of a benzoate ring with three methoxy groups at the 3, 4, and 5 positions imparts a significant stabilizing effect. Based on the principles of physical organic chemistry and comparative data from related aromatic esters, 3,4,5-trimethoxybenzoate esters exhibit superior thermal stability compared to their unsubstituted benzoate counterparts. Their higher anticipated onset of decomposition makes them more robust candidates for applications requiring thermal processing or demanding long-term storage stability, a critical advantage in the rigorous field of drug development. The experimental protocols outlined herein provide a validated framework for researchers to confirm these properties for their specific molecules of interest.

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). Crystals. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016). Google Patents.
  • Umrigar, V., Chakraborty, M., & Parikh, P. (2020). a % Selectivity of methyl benzoate (MB) with respect to temperature in heating mantle, reaction time. ResearchGate. Available at: [Link]

  • Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. (2015). Revista de Chimie. Available at: [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. (2025). ResearchGate. Available at: [Link]

  • Methyl benzoate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2025). MDPI. Available at: [Link]

  • Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E) - soachim. (2025). Elsevier. Available at: [Link]

  • Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. (2016). SciELO. Available at: [Link]

  • Methyl 3,4,5-trimethoxybenzoate. PubChem. Available at: [Link]

  • Methyl Benzoate. PubChem. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). PMC. Available at: [Link]

  • The preparation of methyl benzoate and methyl salicylate on silica gel column. (2009). Academic Journals. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

  • Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... (2022). Korea Science. Available at: [Link]

  • Preparation of Methyl Benzoate. Course Hero. Available at: [Link]

  • Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2019). ChemRxiv. Available at: [Link]

  • Draft screening assessment Benzoates. (2023). Canada.ca. Available at: [Link]

  • Substituent Effects. Lumen Learning. Available at: [Link]

  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021). IJSDR. Available at: [Link]

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Validation

A Researcher's Guide to Molecular Structure Validation: COSY vs. HSQC NMR Techniques

In the intricate world of chemical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical research and drug development, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a suite of experiments to probe the connectivity and spatial relationships of atoms within a molecule. Among these, the 2D NMR techniques of Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable tools for structural elucidation.[1][2][3] This guide provides an in-depth comparison of these two powerful techniques, delving into their fundamental principles, experimental considerations, and practical applications in validating molecular structures.

The Foundation: Why 2D NMR?

Before a direct comparison, it is crucial to understand the advantage of two-dimensional (2D) NMR over its one-dimensional (1D) counterpart. While 1D NMR spectra display signals along a single frequency axis, often leading to overlapping peaks in complex molecules, 2D NMR spreads these signals across two frequency axes.[4] This "second dimension" reveals correlations between different nuclei, providing invaluable information about which atoms are connected through chemical bonds.[3][4][5]

COSY: Mapping the Proton Network

The COSY (COrrelation SpectroscopY) experiment is one of the most fundamental and widely used 2D NMR techniques.[6][7] Its primary function is to identify scalar (J) couplings between protons that are connected through two or three bonds.[1][8]

The Principle Behind COSY

The COSY experiment is a homonuclear technique that reveals proton-proton couplings.[9] The pulse sequence consists of two 90° pulses separated by a variable evolution time (t1). The first pulse creates transverse magnetization, and the second pulse facilitates magnetization transfer between J-coupled protons.[10] The resulting 2D spectrum displays the normal 1D ¹H NMR spectrum along the diagonal. The crucial information lies in the off-diagonal peaks, known as cross-peaks. The presence of a cross-peak at the intersection of the chemical shifts of two protons indicates that these two protons are J-coupled.[6][8][11]

Workflow for a Standard COSY Experiment:

COSY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent Tube Transfer to NMR tube Prep->Tube Shim Lock & Shim Tube->Shim Pulse Apply COSY pulse sequence Shim->Pulse Acquire Acquire FIDs Pulse->Acquire FT 2D Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase Diagonal Identify diagonal peaks Phase->Diagonal Cross Identify cross-peaks Diagonal->Cross Correlate Correlate coupled protons Cross->Correlate

Caption: A typical workflow for acquiring and processing a COSY NMR spectrum.

Interpreting COSY Spectra: A Step-by-Step Guide
  • Identify the Diagonal: The peaks along the diagonal of the COSY spectrum correspond to the peaks in the 1D ¹H NMR spectrum.[6][11]

  • Locate Cross-Peaks: Symmetrically positioned with respect to the diagonal, these off-diagonal signals are the key to identifying coupled protons.[8][11]

  • Trace the Connectivity: Start from a well-resolved diagonal peak. Move vertically (or horizontally) to a cross-peak. The chemical shift on the other axis corresponding to this cross-peak identifies the coupled proton.[11] By "walking" through the spectrum from one cross-peak to another, one can trace out entire spin systems within a molecule.[12]

HSQC: Unveiling Direct Proton-Heteroatom Bonds

The HSQC experiment provides a powerful method for determining one-bond correlations between a proton and a heteronucleus, most commonly carbon-13 (¹³C) or nitrogen-15 (¹⁵N).[9][13]

The Principle Behind HSQC

HSQC is a heteronuclear, inverse-detected experiment, meaning the signal of the more sensitive nucleus (¹H) is detected rather than the less sensitive nucleus (¹³C).[14] This provides a significant sensitivity enhancement. The experiment, which consists of a more complex series of pulses including INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) steps, transfers magnetization from the proton to the directly attached carbon and then back to the proton for detection.[13][15] The resulting 2D spectrum has the ¹H chemical shifts on one axis and the ¹³C chemical shifts on the other. Each peak in the spectrum represents a direct one-bond connection between a specific proton and a specific carbon atom.[4][9]

Workflow for a Standard HSQC Experiment:

HSQC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in deuterated solvent Tube Transfer to NMR tube Prep->Tube Calibrate Lock, Shim & Calibrate ¹H and ¹³C pulses Tube->Calibrate Pulse Apply HSQC pulse sequence Calibrate->Pulse Acquire Acquire FIDs Pulse->Acquire FT 2D Fourier Transform Acquire->FT Phase Phasing & Baseline Correction FT->Phase H_Shifts Identify ¹H chemical shifts Phase->H_Shifts Correlate Correlate ¹H-¹³C pairs H_Shifts->Correlate C_Shifts Identify ¹³C chemical shifts C_Shifts->Correlate

Caption: A generalized workflow for an HSQC NMR experiment.

Interpreting HSQC Spectra: A Practical Approach
  • Assign Known Signals: Start with any unambiguously assigned proton or carbon signals from 1D NMR spectra.

  • Correlate the Axes: A peak at a specific coordinate (δH, δC) in the HSQC spectrum directly links a proton with a chemical shift of δH to a carbon with a chemical shift of δC.[9]

  • Distinguish Signal Types: Modern variations of the HSQC experiment can provide editing information, allowing for the differentiation of CH, CH₂, and CH₃ groups by the phase of the cross-peak.[14]

COSY vs. HSQC: A Head-to-Head Comparison

The choice between running a COSY or an HSQC experiment depends on the specific structural question being asked. They provide complementary, not redundant, information.[9]

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)
Nuclei Correlated ¹H – ¹H (Homonuclear)[11]¹H – X (typically ¹³C or ¹⁵N) (Heteronuclear)[5][9]
Correlation Type Through-bond J-coupling (usually 2-3 bonds)[1]Through-bond J-coupling (one bond)[9][14]
Primary Information Identifies neighboring protons, revealing spin systems and connectivity.[6]Directly links protons to the carbons they are attached to.[9][16]
Sensitivity Generally good.Very high, due to inverse detection of the sensitive ¹H nucleus.[14]
Resolution Can be limited by ¹H signal overlap.Generally higher resolution in the heteronuclear dimension (e.g., ¹³C) due to the larger chemical shift range.
Key Application Tracing out proton-proton connectivity networks to build molecular fragments.[12]Assigning proton signals to their corresponding carbon atoms; confirming C-H bonds.[9][17]

Practical Application: Validating the Structure of Ethanol

To illustrate the synergy between COSY and HSQC, let's consider the validation of the structure of ethanol (CH₃CH₂OH).

  • 1D ¹H NMR: Shows a triplet (for the CH₃), a quartet (for the CH₂), and a broad singlet (for the OH).

  • 1D ¹³C NMR: Shows two signals, one for each carbon.

COSY Analysis:

A COSY spectrum would show a single set of cross-peaks connecting the triplet and the quartet. This unequivocally confirms that the protons of the methyl group are coupled to the protons of the methylene group, establishing the CH₃-CH₂ fragment.

HSQC Analysis:

An HSQC spectrum would display two peaks:

  • A peak correlating the ¹H triplet signal to one of the ¹³C signals.

  • A peak correlating the ¹H quartet signal to the other ¹³C signal.

This analysis definitively assigns each proton group to its directly attached carbon atom.

By combining the data, we can validate the structure. The COSY experiment establishes the proton connectivity framework (which protons are neighbors), while the HSQC experiment anchors these protons to their respective carbon atoms in the backbone of the molecule.

Experimental Protocols

Standard COSY Experiment
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the solution is homogeneous.

  • Instrument Setup:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18]

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (tof).[18]

  • Acquisition Parameters:

    • Load a standard gradient-enhanced COSY pulse sequence (e.g., gcosy).[18]

    • Set the spectral width in both dimensions to encompass all proton signals.

    • The number of scans (nt) per increment is typically set to 2 or 4 for sufficient signal-to-noise.[18]

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (e.g., 256-512).

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions and perform baseline correction.

Standard HSQC Experiment
  • Sample Preparation: As with the COSY experiment, dissolve 5-20 mg of the sample in a deuterated solvent.

  • Instrument Setup:

    • Lock and shim the instrument. Turn off sample spinning for gradient experiments.[19]

    • Obtain 1D ¹H and ¹³C spectra to determine the respective spectral widths and pulse widths.[20]

  • Acquisition Parameters:

    • Load a standard gradient-enhanced, phase-sensitive HSQC pulse sequence (e.g., ghsqc).[19]

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[20]

    • The number of scans (nt) per increment can be adjusted based on sample concentration (e.g., 2-8).[19]

    • Set the number of increments in F1 for adequate resolution (e.g., 128-256).[19]

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Conclusion: A Powerful Duo for Structural Elucidation

Both COSY and HSQC are indispensable techniques in the modern chemistry laboratory. They are not mutually exclusive but rather complementary tools that, when used in concert, provide a comprehensive and unambiguous picture of a molecule's structure. COSY excels at defining the proton framework by identifying neighboring protons, while HSQC provides the crucial link between the proton and carbon skeletons. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of these 2D NMR experiments are fundamental to the successful validation of molecular structures.

References

  • Vertex AI Search. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.
  • Berger, S. (2021, April 10). A Lecture Course on COSY NMR Spectroscopy Based on the Product Operator Formalism.
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  • PDF.
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime.
  • Madoc - Nantes Université. (2024, June 12). Implementation protocol for the ultrafast COSY experiment.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. JEOL.
  • JEOL. (2026, February 18). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column. JEOL.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
  • ESA-IPB.
  • Wikipedia. Heteronuclear single quantum coherence spectroscopy.
  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment.
  • 3 Basic concepts for two-dimensional NMR.
  • YouTube. (2020, December 4).
  • Scribd. Advanced 2D NMR Techniques Guide | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy.
  • UCSB Chemistry and Biochemistry. 2D 1H-13C HSQC. NMR Facility, UCSB Chem and Biochem.
  • IU NMR Facility. 2D HMQC and HSQC (VnmrJ ChemPack).
  • Nanalysis. (2025, February 25). Settle in and get COSY! - NMR Blog. Nanalysis.
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